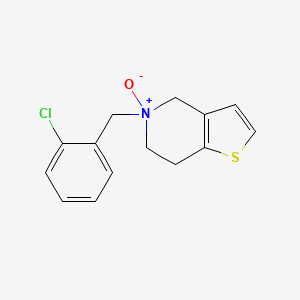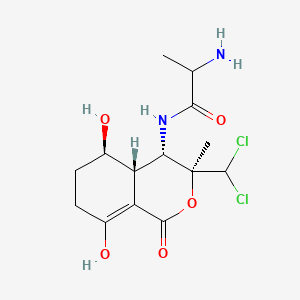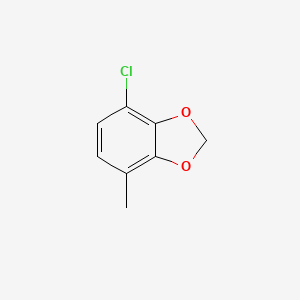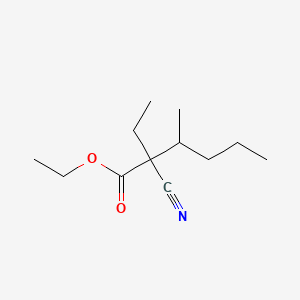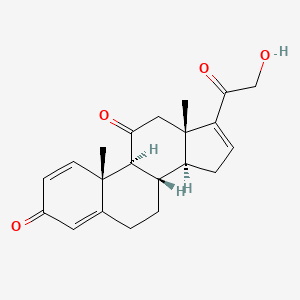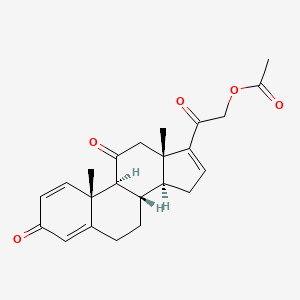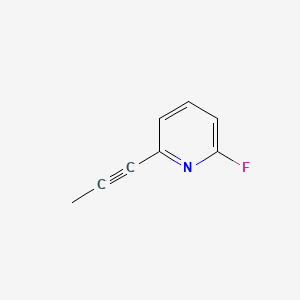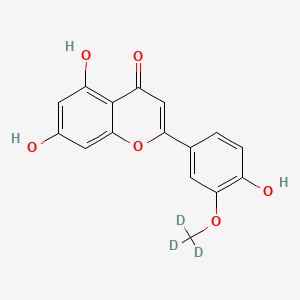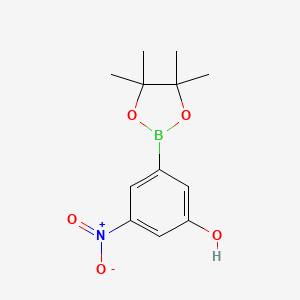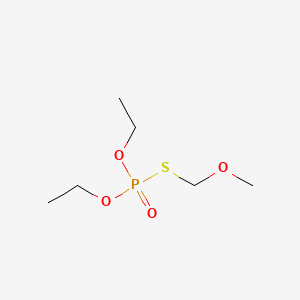
rac-苏右-二氢布丙胺-d9盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-threo-Dihydro Bupropion-d9 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a metabolite of Bupropion Hydrochloride, an antidepressant of the aminoketone class that acts as a selective inhibitor of dopamine uptake . This compound is particularly valuable in studies related to neurotransmission, addiction, and various neurological disorders .
科学研究应用
rac-threo-Dihydro Bupropion-d9 Hydrochloride has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of rac-threo-Dihydro Bupropion-d9 Hydrochloride is the dopamine transporter . This compound acts as a selective inhibitor of dopamine uptake , which plays a crucial role in regulating the concentration of dopamine in the synaptic cleft and thus modulating dopaminergic neurotransmission .
Mode of Action
rac-threo-Dihydro Bupropion-d9 Hydrochloride interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission .
Biochemical Pathways
The enhanced dopaminergic neurotransmission affects various biochemical pathways. Primarily, it influences the reward system in the brain, which is associated with feelings of pleasure and motivation . Additionally, it may impact other pathways related to mood regulation, cognition, and motor control .
Pharmacokinetics
Therefore, it is likely that its pharmacokinetic properties are similar to those of Bupropion, which is well-absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of rac-threo-Dihydro Bupropion-d9 Hydrochloride’s action primarily involve enhanced dopaminergic neurotransmission . This can lead to improved mood and decreased symptoms in conditions such as depression . It can also aid in smoking cessation by reducing cravings and withdrawal symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-threo-Dihydro Bupropion-d9 Hydrochloride. For instance, factors such as pH and temperature can affect the compound’s stability . Additionally, individual factors, including a person’s age, health status, and genetic makeup, can influence how the compound is metabolized and its overall efficacy .
生化分析
Biochemical Properties
Rac-threo-Dihydro Bupropion-d9 Hydrochloride is known to interact with dopamine receptors, playing a role in neurotransmission . It is also involved in nociception, the sensory nervous system’s response to harmful stimuli .
Cellular Effects
Rac-threo-Dihydro Bupropion-d9 Hydrochloride has been associated with various cellular processes. It is known to interact with dopamine receptors, which are crucial in the regulation of mood and reward-driven behavior . The compound’s influence on these receptors can impact cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-threo-Dihydro Bupropion-d9 Hydrochloride involves the reduction of Bupropion Hydrochloride. The reduction process typically employs 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of rac-threo-Dihydro Bupropion-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired yield and quality. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反应分析
Types of Reactions
rac-threo-Dihydro Bupropion-d9 Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Conversion of Bupropion Hydrochloride to rac-threo-Dihydro Bupropion-d9 Hydrochloride.
Oxidation: Potential oxidation of the hydroxyl group to form other metabolites.
Substitution: Possible substitution reactions involving the chlorine atom in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major product formed from the reduction of Bupropion Hydrochloride is rac-threo-Dihydro Bupropion-d9 Hydrochloride. Other potential products include various oxidized and substituted derivatives, depending on the specific reaction conditions employed.
相似化合物的比较
Similar Compounds
Hydroxybupropion: Another major metabolite of Bupropion with similar pharmacological properties.
Erythro-Dihydro Bupropion: A stereoisomer of rac-threo-Dihydro Bupropion with distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness
rac-threo-Dihydro Bupropion-d9 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracking of metabolic pathways . Its specific interaction with dopamine and norepinephrine reuptake mechanisms also distinguishes it from other similar compounds .
属性
CAS 编号 |
1392209-60-7 |
|---|---|
分子式 |
C13H21Cl2NO |
分子量 |
287.272 |
IUPAC 名称 |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI 键 |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
同义词 |
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


